Cas no 56476-33-6 ((2,2-Dimethyl-1,3-dioxan-4-yl)methanol)

(2,2-Dimethyl-1,3-dioxan-4-yl)methanol is a cyclic acetal alcohol with a protected diol functionality, making it a valuable intermediate in organic synthesis. Its structure features a stable dioxane ring with two methyl groups at the 2-position, enhancing steric protection while retaining reactivity at the hydroxymethyl group. This compound is particularly useful in the preparation of chiral building blocks, pharmaceuticals, and fine chemicals due to its ability to withstand harsh reaction conditions. The presence of both hydroxyl and acetal moieties allows for selective derivatization, enabling its use in multi-step synthetic routes. Its stability and versatility make it a preferred choice for applications requiring controlled reactivity and functional group compatibility.
(2,2-Dimethyl-1,3-dioxan-4-yl)methanol structure
56476-33-6 structure
商品名:(2,2-Dimethyl-1,3-dioxan-4-yl)methanol
CAS番号:56476-33-6
MF:C7H14O3
メガワット:146.18426
CID:348774
PubChem ID:10942577

(2,2-Dimethyl-1,3-dioxan-4-yl)methanol 化学的及び物理的性質

名前と識別子

    • (2,2-Dimethyl-1,3-dioxan-4-yl)methanol
    • 2,2-dimethyl-1,3-Dioxane-4-methanol
    • 56476-33-6
    • SCHEMBL3794449
    • DTXSID50449107
    • SB46143
    • FT-0773026
    • FT-0771679
    • SB84885
    • AKOS016014508
    • SB46123
    • MDL: MFCD24502954
    • インチ: InChI=1S/C7H14O3/c1-7(2)9-4-3-6(5-8)10-7/h6,8H,3-5H2,1-2H3
    • InChIKey: VHFPDSDOOGPPBS-UHFFFAOYSA-N
    • ほほえんだ: CC1(C)OCCC(CO)O1

計算された属性

  • せいみつぶんしりょう: 146.09432
  • どういたいしつりょう: 146.094294304g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 111
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.2

じっけんとくせい

  • PSA: 38.69

(2,2-Dimethyl-1,3-dioxan-4-yl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM181726-1g
(2,2-dimethyl-1,3-dioxan-4-yl)methanol
56476-33-6 95%
1g
$580 2021-08-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1738205-1g
(2,2-Dimethyl-1,3-dioxan-4-yl)methanol
56476-33-6 98%
1g
¥4158.00 2024-05-08
Chemenu
CM181726-1g
(2,2-dimethyl-1,3-dioxan-4-yl)methanol
56476-33-6 95%
1g
$*** 2023-05-30
Alichem
A449039536-1g
(2,2-Dimethyl-1,3-dioxan-4-yl)methanol
56476-33-6 95%
1g
$530.00 2023-09-01

(2,2-Dimethyl-1,3-dioxan-4-yl)methanol 関連文献

(2,2-Dimethyl-1,3-dioxan-4-yl)methanolに関する追加情報

Introduction to (2,2-Dimethyl-1,3-dioxan-4-yl)methanol (CAS No. 56476-33-6)

(2,2-Dimethyl-1,3-dioxan-4-yl)methanol, identified by its Chemical Abstracts Service number CAS No. 56476-33-6, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its unique dioxane ring structure and hydroxymethyl substituent, has garnered attention for its potential applications in synthetic chemistry and as a building block for more complex molecules.

The structural motif of (2,2-Dimethyl-1,3-dioxan-4-yl)methanol consists of a dioxane ring substituted with two methyl groups at the 2-position and a hydroxymethyl group at the 4-position. This arrangement imparts distinct electronic and steric properties to the molecule, making it a versatile intermediate in the synthesis of various pharmacologically relevant compounds. The presence of the hydroxymethyl group allows for further functionalization via oxidation or reduction reactions, while the dioxane ring provides stability and rigidity to the molecular framework.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for their applications in medicinal chemistry. The dioxane scaffold, in particular, has been explored for its ability to enhance binding affinity and metabolic stability in drug candidates. (2,2-Dimethyl-1,3-dioxan-4-yl)methanol serves as an excellent precursor for synthesizing more complex dioxane derivatives that exhibit promising biological activities. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are crucial in the treatment of various cancers and inflammatory diseases.

One of the most compelling aspects of (2,2-Dimethyl-1,3-dioxan-4-yl)methanol is its role in the synthesis of glycosidase inhibitors. These inhibitors are particularly important in the management of diseases such as diabetes and infections caused by pathogenic fungi. The hydroxymethyl group in (2,2-Dimethyl-1,3-dioxan-4-yl)methanol can be strategically modified to mimic natural substrates or transition states recognized by glycosidase enzymes. This has led to the development of potent inhibitors that can modulate carbohydrate metabolism and prevent disease progression.

The synthetic utility of (2,2-Dimethyl-1,3-dioxan-4-yl)methanol extends beyond pharmaceutical applications. In materials science, this compound has been explored as a monomer or intermediate in the synthesis of polymers with unique properties. The rigid dioxane ring can contribute to thermal stability and mechanical strength in polymer matrices, making it valuable for high-performance materials used in aerospace and automotive industries.

Recent advancements in computational chemistry have further enhanced our understanding of the reactivity and potential applications of (2,2-Dimethyl-1,3-dioxan-4-yl)methanol. Molecular modeling studies have revealed insights into how this compound interacts with biological targets at the molecular level. These studies have guided the design of more effective derivatives with improved pharmacokinetic profiles. For example, computational simulations have identified key interactions between the hydroxymethyl group and active sites on enzymes or receptors, providing a rational basis for structure-based drug design.

The industrial production of (2,2-Dimethyl-1,3-dioxan-4-yl)methanol has also seen significant advancements. Modern synthetic routes have been optimized to improve yield and reduce environmental impact. Catalytic methods have been particularly successful in achieving high selectivity and efficiency during the synthesis process. These advancements not only make the compound more accessible but also align with global efforts towards sustainable chemistry practices.

In conclusion, (2,2-Dimethyl-1,3-dioxan-4-yl)methanol (CAS No. 56476-33-6) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules and high-performance materials. As research continues to uncover new possibilities for this compound, its significance is expected to grow further.

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